1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

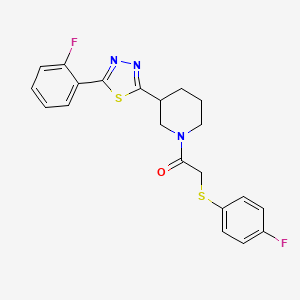

The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone features a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 5 and a piperidine ring at position 2. A thioether linkage connects the piperidine to a 4-fluorophenyl-substituted ethanone moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3OS2/c22-15-7-9-16(10-8-15)28-13-19(27)26-11-3-4-14(12-26)20-24-25-21(29-20)17-5-1-2-6-18(17)23/h1-2,5-10,14H,3-4,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCNEZHXPIJUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic molecule featuring a piperidine ring and a thiadiazole moiety. Its structural components suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.5 g/mol. The presence of fluorinated phenyl groups and a thiadiazole ring is crucial for its biological activity. The thiadiazole moiety is known for its ability to disrupt DNA replication processes, making derivatives like this compound promising candidates for cancer therapeutics.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under consideration has been shown to exhibit significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : Thiadiazole derivatives inhibit key kinases involved in cell signaling pathways, leading to decreased cell viability in cancer cells. For instance, compounds similar to the one studied have demonstrated IC50 values indicating potent antitumor activity against breast (MCF-7) and liver (HepG2) cancer cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | Data not available |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-based derivative | HepG2 | 2.32 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-based derivative | MCF-7 | 7.56 |

Antifungal Activity

The antifungal properties of thiadiazole derivatives have also been documented. For example, compounds similar to the one analyzed have shown effectiveness against various Candida species and molds:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating strong antifungal activity against azole-resistant strains . The compound's mechanism involves disrupting fungal cell membrane integrity.

| Compound | Fungal Species | MIC (µg/mL) |

|---|---|---|

| Thiadiazole derivative | Candida albicans | Data not available |

| C1 Compound (related) | Candida glabrata | < 16 |

Antibacterial Activity

Thiadiazole derivatives also exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria:

- Activity Spectrum : The compound has shown moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiadiazole derivative | E. coli | Data not available |

| Thiadiazole derivative | S. aureus | Data not available |

Case Studies

Several studies have investigated the biological activity of compounds similar to This compound :

- Anticancer Study : A study published in PLOS One demonstrated that certain thiadiazole derivatives significantly reduced cell viability in various cancer models . The integration of piperidine moieties enhanced the anticancer effects.

- Antifungal Research : Research conducted on antifungal agents indicated that thiadiazole derivatives could effectively combat resistant fungal strains, showcasing their potential in treating infections caused by Candida species .

- Antibacterial Evaluation : A review highlighted the broad-spectrum antibacterial efficacy of thiadiazole derivatives against common bacterial pathogens .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound has shown the ability to induce apoptosis in various cancer cell lines.

- Caspase Pathway Activation : It activates caspase pathways, which are crucial for programmed cell death.

- Modulation of p53 Expression : The compound may influence p53 protein expression, a key regulator in the cell cycle and apoptosis.

In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colon) | 2.44 |

| MCF-7 (Breast) | 23.29 |

These findings suggest that derivatives of this compound could serve as promising candidates for further development in cancer therapy .

Synthesis and Production

The synthesis of 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions:

- Formation of the Thiadiazole Ring : This can be achieved by reacting appropriate precursors under acidic conditions.

- Piperidine Ring Formation : Introduced through cyclization reactions involving suitable reagents.

- Final Coupling Reactions : The final product is formed by coupling the thiadiazole and piperidine intermediates with other aromatic groups using coupling reagents like EDCI.

Study on Anticancer Activity

A study published in PMC examined various thiadiazole derivatives for their anticancer properties. The research indicated that compounds similar to this compound exhibited significant cytotoxic effects against different cancer types .

In Vivo Efficacy

Another investigation focused on the in vivo efficacy of thiadiazole derivatives. Results demonstrated that these compounds could effectively reduce tumor size in animal models while exhibiting minimal toxicity to normal cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiadiazole Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels methods in , where α-halogenated ketones react with thiadiazole derivatives under basic conditions .

- Fluorophenyl groups in analogs (e.g., 8g, 6f) contribute to higher melting points (145–160°C range), suggesting similar thermal stability for the target compound .

Key Observations :

- Fluorine positioning (2- vs. 4-) on phenyl rings influences electronic properties and target affinity. For example, 4-fluorophenyl groups in 8g () enhance antifungal activity .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Thiadiazole ring formation : Achieved via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃ at 90°C) .

- Piperidine coupling : Introduced via nucleophilic substitution or acylation, requiring inert atmospheres and solvents like DMF or dichloromethane .

- Thioether linkage : Formed using mercapto intermediates under basic conditions (e.g., K₂CO₃ in acetone) . Key optimizations include temperature control (70–90°C), pH adjustments (8–9 for precipitation), and purification via column chromatography or recrystallization .

Q. How can structural integrity be validated post-synthesis?

Use a combination of:

Q. What are the primary biological activities reported for similar thiadiazole-piperidine hybrids?

Analogous compounds exhibit:

| Activity | Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial dihydrofolate reductase | |

| Anticancer | Caspase-3 activation via mitochondrial apoptosis | |

| Enzyme modulation | Interaction with kinase ATP-binding domains |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Fluorophenyl positioning : 2-Fluorophenyl on thiadiazole enhances lipophilicity and target affinity vs. 4-fluorophenyl .

- Piperidine substitution : N-Acylation improves metabolic stability but may reduce solubility .

- Thioether vs. sulfone : Thioether linkages improve membrane permeability but are prone to oxidation . Methodology : Synthesize analogs with systematic substitutions (e.g., Cl, OCH₃ at para positions) and assay against target enzymes .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

- Assay conditions : Varying pH or serum content alters compound stability .

- Cell line heterogeneity : Use isogenic cell panels to control for genetic variability .

- Metabolic interference : Pre-treat cells with CYP450 inhibitors to assess metabolite effects .

Q. How can computational modeling elucidate the mechanism of action?

- Docking studies : Map interactions with kinases (e.g., EGFR) using AutoDock Vina; prioritize residues within 4 Å of the thiadiazole ring .

- MD simulations : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., with Lys721) .

- QSAR models : Use Hammett constants to predict electron-withdrawing effects of fluorophenyl groups on activity .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Low yields in cyclization : Optimize POCl₃ stoichiometry (3:1 molar ratio) and reflux time (3–5 hr) .

- Purification bottlenecks : Replace column chromatography with continuous crystallization .

- Thioether oxidation : Add antioxidants (e.g., BHT) during storage .

Data Contradiction and Methodological Analysis

Q. Why do solubility profiles vary across studies, and how can this be standardized?

- Variability sources : Differences in solvent polarity (e.g., DMSO vs. PBS) and pH .

- Standardization : Use shake-flask method at 25°C with USP buffers. Report partition coefficients (LogP) via HPLC .

Q. How do fluorophenyl and thiadiazole moieties influence pharmacokinetics?

- Absorption : Fluorophenyl enhances passive diffusion (cLogP ~3.5), but thiadiazole may limit solubility .

- Metabolism : Thiadiazole rings resist CYP450 oxidation, while fluorophenyl slows hepatic clearance . Testing : Perform hepatic microsome assays with LC-MS/MS metabolite profiling .

Experimental Design Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound Modification | IC₅₀ (μM, HeLa cells) | Solubility (μg/mL) | Reference |

|---|---|---|---|

| 2-Fluorophenyl thiadiazole | 0.45 | 12.3 | |

| 4-Fluorophenyl thiadiazole | 1.20 | 8.9 | |

| Thioether → Sulfone | >10 | 45.6 |

Q. Table 2: Key Reaction Yield Optimization

| Step | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole cyclization | POCl₃, 90°C, 3 hr | 78 | 95 |

| Piperidine acylation | DMF, 70°C, 12 hr | 65 | 90 |

| Thioether formation | K₂CO₃, acetone, 24 hr | 82 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.